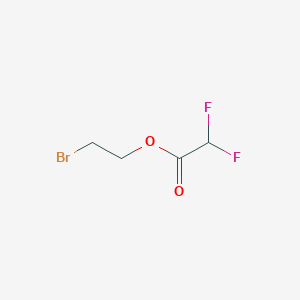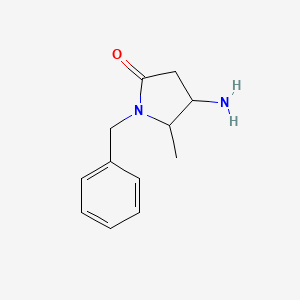
4-Amino-1-benzyl-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O It is a derivative of pyrrolidinone, a five-membered lactam ring, and features an amino group, a benzyl group, and a methyl group attached to the pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted pyrrolidinone derivatives.
Scientific Research Applications
4-Amino-1-benzyl-5-methylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the amino, benzyl, or methyl groups.
N-Benzylpyrrolidin-2-one: Lacks the amino and methyl groups.
5-Methylpyrrolidin-2-one: Lacks the amino and benzyl groups.
Uniqueness: 4-Amino-1-benzyl-5-methylpyrrolidin-2-one is unique due to the presence of all three functional groups (amino, benzyl, and methyl) on the pyrrolidinone ring. This combination of groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-amino-1-benzyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3 |
InChI Key |
WAOBUUMLISOCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



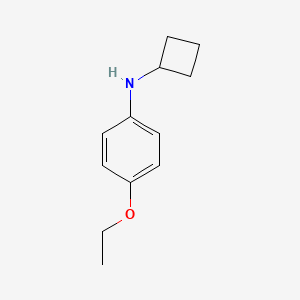
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde](/img/structure/B13249499.png)

![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)

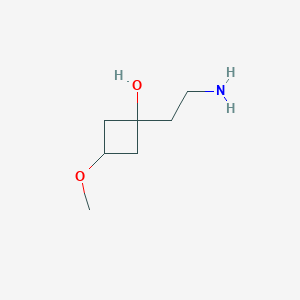
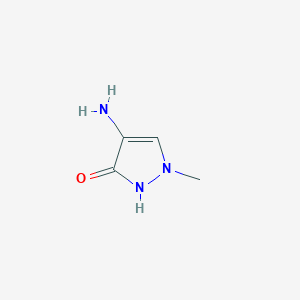
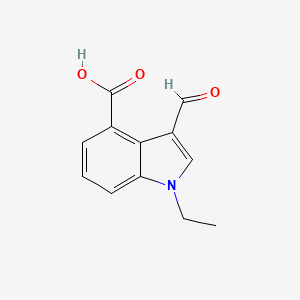
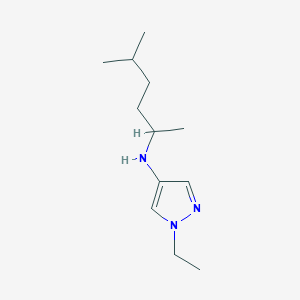

![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
